molecular formula C16H16Cl2N4O2 B2734817 N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1421446-03-8

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2734817
CAS No.: 1421446-03-8
M. Wt: 367.23
InChI Key: RCVNBLTYVWCREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a dichlorophenyl group, a pyrazin-2-yloxy group, and a piperidine ring

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-13-2-1-11(9-14(13)18)21-16(23)22-7-3-12(4-8-22)24-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNBLTYVWCREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 3,4-dichlorobenzoyl chloride under basic conditions to form the corresponding amide.

    Attachment of the Pyrazin-2-yloxy Group: The final step involves the reaction of the intermediate with pyrazin-2-ol in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-(3,4-dichlorophenyl)-4-(quinolin-2-yloxy)piperidine-1-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of the pyrazin-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Biological Activity

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase inhibitor. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrazin-2-ol in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine to form the desired carboxamide. The synthetic route can be summarized as follows:

  • Starting Materials :
    • 3,4-Dichlorobenzoyl chloride
    • Pyrazin-2-ol
    • Piperidine
  • Reaction Conditions :
    • Base: Triethylamine
    • Solvent: Dichloromethane
    • Temperature: Room temperature to reflux
  • Yield : The yield of the final product can vary based on the purity of starting materials and reaction conditions.

This compound has been identified primarily as a phosphodiesterase 10 (PDE10) inhibitor. PDE10 plays a crucial role in the regulation of intracellular cAMP and cGMP levels, which are important for various cellular functions including signal transduction pathways involved in neuronal signaling.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation in various cancer cell lines.

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing varying degrees of efficacy:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Pseudomonas aeruginosaWeak64 µg/mL
Candida albicansModerate16 µg/mL
Aspergillus nigerWeak128 µg/mL

Case Studies

  • Case Study on Antitumor Activity :
    A study evaluating the antitumor effects of various piperidine derivatives found that this compound showed significant inhibition of cell growth in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways.
  • Case Study on Antibacterial Properties :
    In another study focusing on the antibacterial properties of similar compounds, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that this compound could potentially serve as a lead for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide?

Methodological Answer: Synthesis optimization hinges on reaction conditions such as solvent selection, temperature control, and catalyst use. For example:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .
  • Catalysts: Triethylamine (TEA) is commonly used to deprotonate intermediates and accelerate coupling reactions, achieving yields up to 88% in piperidine-carboxamide derivatives .
  • Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .
    Key steps include the use of 3,4-dichlorophenyl isocyanate as a reactant and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR (400 MHz, DMSO-d6) resolves proton environments, such as aromatic protons (δ 7.10–8.79 ppm) and piperidine ring protons (δ 1.65–4.26 ppm) . 13^{13}C-NMR confirms carbonyl and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ 483.1) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) by detecting trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

Methodological Answer:

  • Substituent Variation: Modify the pyrazine or dichlorophenyl moieties. For example, replacing 3,4-dichlorophenyl with 4-iodophenyl or 4-nitrophenyl alters target affinity, as shown in derivatives with 68–90% yields .
  • Bioisosteric Replacement: Substitute the pyrazine ring with pyridine or thiophene to assess changes in receptor binding (e.g., thiophene derivatives in ).
  • In Silico Modeling: Use molecular docking to predict interactions with targets like kinases or GPCRs, followed by in vitro validation .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line passage number, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Metabolic Stability Testing: Use liver microsomes to rule out off-target effects caused by metabolite interference .

Q. What strategies enhance the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts to improve aqueous solubility (e.g., N-piperidinyl-benzimidazolone derivatives ).
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the carboxamide moiety for controlled release .
  • Lyophilization: Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust dosing regimens based on clearance rates .
  • CYP450 Inhibition Screening: Identify metabolic pathways using human hepatocytes to explain reduced in vivo activity .
  • Formulation Optimization: Use nanoemulsions or liposomes to improve blood-brain barrier penetration if CNS activity is desired .

Q. What are best practices for validating target specificity and minimizing off-target effects?

Methodological Answer:

  • Selectivity Panels: Screen against related targets (e.g., kinase panels with >50 isoforms) to identify cross-reactivity .
  • CRISPR Knockout Models: Use gene-edited cell lines to confirm on-target effects (e.g., apoptosis in KO vs. wild-type cells) .
  • Thermal Shift Assays: Measure target protein stabilization upon compound binding to confirm direct interaction .

Q. How can researchers ensure batch-to-batch consistency in compound purity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time HPLC monitoring during synthesis to detect deviations .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products and refine storage conditions .
  • Quality Control (QC) Protocols: Define acceptance criteria for NMR purity (>95%), residual solvents (<0.1%), and endotoxin levels (<0.1 EU/mg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.